molecular formula C17H15Cl2N3 B1460032 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride CAS No. 477762-41-7

8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride

Cat. No. B1460032
M. Wt: 332.2 g/mol
InChI Key: UREMMCAHTPJRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride” is a chemical compound with the molecular formula C17H15Cl2N3 . It has an average mass of 332.227 Da and a monoisotopic mass of 331.064301 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Hexaazatriphenylene (HAT) Derivatives in Research

8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride is structurally related to hexaazatriphenylene (HAT) derivatives, which are known for their electron deficiency, rigid, planar, aromatic discotic system, and remarkable π–π stacking ability. These properties make HAT derivatives an ideal scaffold for a variety of molecular, macromolecular, and supramolecular systems, used in diverse applications. Research has leveraged HAT derivatives in fields like organic materials and nanoscience, particularly as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage, highlighting their versatility and importance in the scientific community (Segura et al., 2015).

Chlorophenols and Environmental Engineering

While not directly related to 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride, the study and application of chlorophenols (CPs) in environmental engineering provide context for the broader class of chlorinated compounds in scientific research. CPs have been identified as toxic to humans and the environment, and research has focused on their efficient removal, especially using zero valent iron (ZVI) and iron-based bimetallic systems. This work is crucial for understanding the behavior of chlorinated compounds in environmental settings and devising strategies for mitigating their impact, which could be applicable to related compounds (Gunawardana et al., 2011).

Quinoline Derivatives in Corrosion Inhibition

Research on quinoline derivatives has revealed their significance as anticorrosive materials. Quinoline derivatives exhibit effective corrosion inhibition due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The review highlights the application of quinoline derivatives as corrosion inhibitors and emphasizes the potential of these compounds in creating advanced materials for protection against corrosion (Verma et al., 2020).

properties

IUPAC Name

N-[1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREMMCAHTPJRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 136237887

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride

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